molecular formula C16H13ClO2S B120674 1-Chloro-4-propoxy-9H-thioxanthen-9-one CAS No. 142770-42-1

1-Chloro-4-propoxy-9H-thioxanthen-9-one

Cat. No. B120674
M. Wt: 304.8 g/mol
InChI Key: VKQJCUYEEABXNK-UHFFFAOYSA-N
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Description

1-Chloro-4-propoxy-9H-thioxanthen-9-one is a chemical compound that belongs to the thioxanthone family, characterized by a thioxanthene backbone with specific substituents that influence its chemical behavior and applications. This compound is of interest due to its potential use as a photoinitiator in polymerization processes, as well as its relevance in the synthesis of other chemically and biologically active compounds.

Synthesis Analysis

The synthesis of related thioxanthone derivatives has been explored in various studies. For instance, 1,5-dichloro-9H-thioxanthen-9-one was prepared through cyclization of chlorinated benzoic acid derivatives, demonstrating the feasibility of introducing chlorine substituents onto the thioxanthene core . Similarly, chlorination of 1,4-dihydroxythioxanthen-9-one has been achieved using SOCl2, indicating that selective chlorination is possible for these compounds . Although these methods do not directly describe the synthesis of 1-chloro-4-propoxy-9H-thioxanthen-9-one, they provide insight into the synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of thioxanthone derivatives is crucial in determining their photophysical properties. The presence of a propoxy group at the 4-position and a chloro substituent at the 1-position can significantly affect the electronic nature of the molecule. For example, the photophysical properties of 1-chloro-4-oxy substituted thioxanthones have been studied, revealing that alkoxy substitution enhances photoinitiation activity and affects the excited state characteristics of the molecule . This suggests that the molecular structure of 1-chloro-4-propoxy-9H-thioxanthen-9-one would also exhibit unique photophysical behavior conducive to its role as a photoinitiator.

Chemical Reactions Analysis

The reactivity of thioxanthone derivatives is influenced by their substituents. The study of 1-chloro-4-oxy substituted thioxanthones has shown that the presence of a chloro group can lead to photodehalogenation, especially when combined with a tertiary amine cosynergist . This indicates that 1-chloro-4-propoxy-9H-thioxanthen-9-one may also participate in similar photoreactions, which are relevant in the context of photopolymerization. Additionally, the reactivity of 9-chloro-9-phenylxanthene with hydroxy groups of nucleosides suggests that chloro-substituted thioxanthones can form adducts under certain conditions, which may be applicable to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thioxanthone derivatives are closely tied to their structure. The photoinitiation activity of these compounds is particularly important for applications in polymerization. The 1-chloro-4-oxy substituted thioxanthones have been shown to exhibit high photoinitiation activity, with the ability to polymerize effectively under visible light . This implies that 1-chloro-4-propoxy-9H-thioxanthen-9-one would likely share similar properties, making it a valuable compound for initiating polymerization reactions. The influence of substituents on photophysical properties, such as absorption, fluorescence, and phosphorescence, is also critical in determining the efficiency of these compounds as photoinitiators .

Scientific Research Applications

Crystal Structure Analysis

1-Chloro-4-propoxy-9H-thioxanthen-9-one has been studied for its crystal structure, showcasing two parallel molecules within the asymmetric unit. The coplanar arrangement of the three rings in the thioxanthone moiety suggests potential for detailed structural and interaction studies in the field of crystallography (Xuan Liu, Wei-xiao Hu, & Guo-Wu Rao, 2005).

Photopolymerization Initiators

The compound has been explored as a part of new acid photogenerators based on thioxanthen-9-one sulfonium derivatives, demonstrating its utility in photodetritylation processes, particularly in the synthesis of oligonucleotides. This highlights its role in enhancing the efficiency of photochemical reactions (V. Shelkovnikov et al., 2011).

Spectral and Photophysical Properties

Research into the spectral and photophysical properties of thioxanthone derivatives, including 1-chloro-4-propoxy-9H-thioxanthen-9-one, has provided insight into the role of hydrogen bonds in the deactivation of its excited states. These findings are crucial for understanding the compound's behavior in various solvents and could inform its application in photodynamic therapy and the development of photoinitiators (E. Krystkowiak et al., 2006).

Visible Light Photoinitiators

The compound has been part of studies to develop one-component polymerizable visible light photoinitiators, indicating its potential in free radical polymerization processes. This research underscores its applicability in creating coatings and adhesives that cure under visible light, with implications for environmentally friendly manufacturing practices (Qingqing Wu et al., 2016).

Migration Stability in Photopolymerization

Further investigations have been conducted on thioxanthone-based photoinitiators, including 1-chloro-4-propoxy-9H-thioxanthen-9-one, for their high performance and low migration in photopolymerization systems. Such studies are pivotal for applications in food packaging and biomedical fields, where the leaching of chemicals from materials is a concern (Qingqing Wu et al., 2017).

Safety And Hazards

In case of skin contact with 1-Chloro-4-propoxy-9H-thioxanthen-9-one, it is recommended to wash off with soap and plenty of water . If breathed in, move the person into fresh air. If not breathing, give artificial respiration . In case of eye contact, flush eyes with water as a precaution .

properties

IUPAC Name

1-chloro-4-propoxythioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2S/c1-2-9-19-12-8-7-11(17)14-15(18)10-5-3-4-6-13(10)20-16(12)14/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQJCUYEEABXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=C(C=C1)Cl)C(=O)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50888976
Record name 1-Chloro-4-propoxy-9H-thioxanthen-9-one
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Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-propoxy-9H-thioxanthen-9-one

CAS RN

142770-42-1
Record name 1-Chloro-4-propoxythioxanthone
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Record name 9H-Thioxanthen-9-one, 1-chloro-4-propoxy-
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Record name 9H-Thioxanthen-9-one, 1-chloro-4-propoxy-
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Record name 1-Chloro-4-propoxy-9H-thioxanthen-9-one
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Record name 9H-Thioxanthen-9-one, 1-chloro-4-propoxy
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Synthesis routes and methods

Procedure details

1-Chloro-4-hydroxythioxanthone (7.8 g; 0.03 mol) prepared as above and potassium carbonate (5.0 g; 0.036 mol) was stirred and refluxed for 10 minutes in acetone (50 ml). n-Propyl bromide (5.5 g; 0.045 mol) was added and the resulting mixture heated under reflux for 16 hours. The mixture was then cooled and quenched on to water (250 ml). The solid was filtered and washed with water the resulting damp solid recrystallised from ethanol (50 ml) to afford the title compound (6.9 g; 75.5%) of mp 102°-3°. Analysis C16H13ClO2S=304.777 Requires C 63.05%; H 4.30%; Cl 11.63%; S 10.52% Found C 63.14%; H 4.37%; Cl 11.66%; S 10.63%
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
75.5%

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